molecular formula C10H20N2O2 B1478055 3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1855692-24-8

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1478055
CAS RN: 1855692-24-8
M. Wt: 200.28 g/mol
InChI Key: IEVVZWORFVEVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, also known as 3-EMPP, is an organic compound that is synthesized through the reaction of ethyl 3-aminopropanoate and ethoxymethyl pyrrolidine. It is a highly versatile compound that is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis of β-hydroxy-α-amino Acids

β-hydroxy-α-amino acids are key intermediates in the synthesis of various pharmacologically active compounds. Recombinant D-threonine aldolase enzymes have been identified to catalyze the synthesis of these compounds efficiently. This process is significant for the development of drugs by providing a high-yield method for producing chiral intermediates necessary for active pharmaceutical ingredients (APIs) (Goldberg et al., 2015).

Antibiotic Synthesis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in creating premafloxacin, an antibiotic aimed at combating veterinary pathogens. This highlights the compound's role in synthesizing new antibiotics for treating animal diseases, showcasing its potential in veterinary medicine and microbial resistance research (Fleck et al., 2003).

Metal Complex Formation

The study of unsymmetrical tripodal amines in forming Cu(II) complexes illustrates the compound's potential application in coordination chemistry. These amines can create mononuclear and dinuclear complexes with metals, valuable in catalysis, material science, and molecular recognition (Keypour et al., 2015).

properties

IUPAC Name

3-amino-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVZWORFVEVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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